1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11-7-12(2)10-16(9-11)21(17,18)13-3-4-14-15(8-13)20-6-5-19-14/h3-4,8,11-12H,5-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUCTTBEYBXANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. The resulting intermediate is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride to yield the final product . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its antibacterial properties and its ability to inhibit certain enzymes.
Medicine: Research has explored its potential as a therapeutic agent for conditions like bacterial infections and enzyme-related disorders.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological processes in bacteria, leading to their growth inhibition .
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine can be compared with other benzenesulfonamide derivatives:
Sulfanilamide: A well-known antibacterial agent that also inhibits folic acid synthesis in bacteria.
Sulfamethoxazole: Another antibacterial agent used in combination with trimethoprim.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A compound with potential therapeutic applications for Alzheimer’s disease. The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in medicinal chemistry
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 287.29 g/mol. It features a piperidine ring substituted with a sulfonyl group and a benzodioxin moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO6S |
| Molecular Weight | 287.29 g/mol |
| CAS Number | 306278-42-2 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structural features have shown promising results in inhibiting the growth of lung cancer (A549) and epidermoid carcinoma (A-431) cell lines .
Cardiovascular Effects
In addition to anticancer properties, some derivatives have been evaluated for cardiovascular effects. Research indicates that certain piperazine derivatives exhibit bradycardic activity, suggesting potential applications in treating heart conditions .
Case Studies
- Anticancer Activity : A study synthesized various analogues of this compound and tested them against human cancer cell lines. Results indicated that several compounds exhibited IC50 values below 10 µM against A549 cells, indicating strong cytotoxicity .
- Cardiovascular Research : Another study focused on the cardiovascular implications of related compounds. It was found that certain piperazine derivatives reduced heart rates in vitro by acting on specific receptors involved in cardiac function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
